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Compound of Interest

Compound Name: Salicyloylaminotriazole

Cat. No.: B1213844

An In-depth Technical Guide to
Salicyloylaminotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloylaminotriazole, a salicylic acid derivative incorporating a triazole moiety, has
garnered interest within the scientific community for its potential as a protein kinase inhibitor.
This technical guide provides a comprehensive overview of its core chemical and physical
properties, a detailed synthesis protocol, and an exploration of its potential biological
mechanism of action. This document is intended to serve as a foundational resource for
researchers engaged in the fields of medicinal chemistry, pharmacology, and drug
development.

Molecular Formula and Structure

Salicyloylaminotriazole is a heterocyclic compound with the systematic IUPAC name 2-
hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide.[1][2] Its molecular and structural details are
fundamental to understanding its chemical behavior and biological activity.

Molecular Formula: CoHsN4O2[1][2]

Molecular Weight: 204.19 g/mol
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CAS Registry Number: 36411-52-6[1][2]

Synonyms: 3-salicylamido-1H-1,2,4-triazole, 2-Hydroxy-N-1H-1,2,4-triazol-5-ylbenzamide,
Mark 1475

The structure of salicyloylaminotriazole, presented below, features a salicylic acid core
connected to a 1,2,4-triazole ring via an amide linkage.

Logical Relationship: Structural Components

Structural Breakdown of Salicyloylaminotriazole

Salicylic Acid Moiety 1,2,4-Triazole Ring

Salicyloylaminotriazole

Click to download full resolution via product page

Caption: Key structural components of the salicyloylaminotriazole molecule.

Physicochemical Properties

A summary of the key physicochemical properties of salicyloylaminotriazole is provided in the
table below. These properties are crucial for its handling, formulation, and in vitro/in vivo

studies.
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Property Value Reference
Melting Point 275-276 °C N/A
Density 1.552 g/cm3 N/A

logP 0.9262 3]

logD 0.6951 [3]

logSw -2.2456 [3]
Hydrogen Bond Acceptors 5 [3]
Solubility Slightly soluble in DMSO N/A

Synthesis of Salicyloylaminotriazole

While a specific, detailed protocol for the synthesis of salicyloylaminotriazole is not readily
available in peer-reviewed literature, a general and efficient method for the preparation of 3-
amino-1,2,4-triazoles can be adapted.[4][5][6][7] The synthesis can be approached via two
convergent routes, with a key intermediate being a substituted hydrazinecarboximidamide
derivative.[4] A plausible synthetic pathway would involve the reaction of a salicylic acid
derivative with an appropriate aminotriazole precursor.

Proposed Experimental Protocol:

A potential synthesis route is the condensation of a salicylic acid derivative with 3-amino-1,2,4-
triazole.

Materials:

Salicylic acid

Thionyl chloride or oxalyl chloride

3-Amino-1,2,4-triazole

Anhydrous pyridine or other suitable base

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.chemdiv.com/catalog/screening-compounds/compound-1134-0098/
https://www.chemdiv.com/catalog/screening-compounds/compound-1134-0098/
https://www.chemdiv.com/catalog/screening-compounds/compound-1134-0098/
https://www.chemdiv.com/catalog/screening-compounds/compound-1134-0098/
https://www.benchchem.com/product/b1213844?utm_src=pdf-body
https://www.benchchem.com/product/b1213844?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890234/
https://www.researchgate.net/figure/Synthesis-of-N1-substituted-3-amino-124-triazoles_fig10_349454979
https://pubmed.ncbi.nlm.nih.gov/32992279/
https://www.researchgate.net/figure/Synthetic-approaches-toward-3-amino-1-2-4-triazoles_tbl1_378982070
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

 Activation of Salicylic Acid: Salicylic acid is first converted to its more reactive acid chloride.
In a round-bottom flask, salicylic acid is dissolved in an excess of thionyl chloride or treated
with oxalyl chloride in an anhydrous solvent like dichloromethane with a catalytic amount of
DMF. The reaction mixture is typically stirred at room temperature or gently heated until the
evolution of gas ceases. The excess reagent and solvent are then removed under reduced
pressure to yield salicyl-2-oyl chloride.

o Amide Bond Formation: The resulting salicyl-2-oyl chloride is dissolved in an anhydrous
solvent. To this solution, 3-amino-1,2,4-triazole is added, followed by the slow addition of a
base such as pyridine to neutralize the HCI generated during the reaction. The reaction
mixture is stirred at room temperature for several hours.

» Work-up and Purification: Upon completion of the reaction, the mixture is typically washed
with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated
sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous
sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography.

Experimental Workflow: Synthesis of Salicyloylaminotriazole
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General Synthesis Workflow

Step 1: Acid Chloride Formation

Salicylic Acid Thionyl Chloride / Oxalyl Chloride

Reacts with in presence of

Step 2: Amide Coupling

Salicyl-2-oyl chloride 3-Amino-1,2,4-triazole

Pyridine (Base)

Reacts with in presence of catalyzed by

Crude Salicyloylaminotriazole

is purified by

brification

Recrystallization / Column Chromatography

Pure Salicyloylaminotriazole

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of salicyloylaminotriazole.

Spectral Data
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Detailed spectral analysis is essential for the structural confirmation of synthesized
salicyloylaminotriazole. While a complete, assigned spectrum for this specific compound is
not readily available in public databases, the expected spectral features can be inferred from
the analysis of its constituent moieties and related compounds.[8][9][10][11][12][13][14][15][16]
[17]

Expected *H NMR Spectral Data (in DMSO-de):

Aromatic Protons (Salicyl Moiety): Multiple signals in the range of & 6.8-8.0 ppm.

Amide Proton (-NH-): A broad singlet, typically downfield, above & 10.0 ppm.

Triazole Protons: Signals corresponding to the C-H and N-H protons of the triazole ring.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be concentration-
dependent.

Expected 13C NMR Spectral Data (in DMSO-de):

e Carbonyl Carbon (C=0): A signal in the range of & 160-170 ppm.

e Aromatic Carbons: Signals in the aromatic region (6 110-160 ppm).

e Triazole Carbons: Signals corresponding to the carbon atoms of the triazole ring.

Expected FT-IR Spectral Data (KBr pellet):

O-H Stretch (Phenolic): A broad band around 3200-3400 cm™1.

N-H Stretch (Amide and Triazole): Bands in the region of 3100-3300 cm™1.

C=0 Stretch (Amide): A strong absorption band around 1650-1680 cm™2.

C=C Stretch (Aromatic): Bands in the 1450-1600 cm~1 region.

C-N Stretch: Bands in the 1200-1400 cm™1 region.

Mechanism of Action and Signaling Pathways
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Salicyloylaminotriazole is suggested to function as a protein kinase inhibitor. While the
specific kinases targeted by this compound have not been extensively characterized, its
structural components provide clues to its potential mechanism of action. Salicylic acid and its
derivatives have been shown to inhibit the phosphorylation and activation of the STAT3 (Signal
Transducer and Activator of Transcription 3) signaling pathway.[1][18][19][20]

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[20]
Its constitutive activation is implicated in the development and progression of various cancers.
[20] Small molecules that can disrupt STAT3 dimerization and subsequent signaling have
emerged as promising therapeutic agents.[18][19]

Proposed Signaling Pathway Inhibition:
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Caption: A proposed mechanism of action for salicyloylaminotriazole in the STAT3 signaling
pathway.

Conclusion

Salicyloylaminotriazole presents an interesting scaffold for the development of novel
therapeutic agents, particularly in the context of cancer and inflammatory diseases where
protein kinase signaling plays a pivotal role. This technical guide has provided a summary of its
fundamental properties and a plausible route for its synthesis. Further research is warranted to
fully elucidate its biological targets, mechanism of action, and therapeutic potential. The
information contained herein should serve as a valuable starting point for researchers and drug
development professionals interested in exploring the promise of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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